Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative. Its structure features a thiophene ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a sulfamoyl group linked to a 3,4-dichlorophenyl moiety, and at the 4-position with a 4-methylphenyl group.
Properties
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-15(20)16(21)9-13/h3-10,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQITVPOTWOUYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.
Structure and Synthesis
The compound features a thiophene ring substituted with a sulfamoyl group and a dichlorophenyl moiety. The synthesis typically involves multi-step organic reactions, including sulfonation and esterification processes. The detailed synthetic pathway can be crucial for understanding its biological activity and optimizing its pharmacological properties.
Biological Activity Overview
Thiophene derivatives exhibit a wide range of biological activities. The specific compound under discussion has shown promise in several areas:
- Antimicrobial Activity : Thiophene derivatives are often tested against various bacterial strains. For instance, studies have indicated that thiophene-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research has highlighted the potential of thiophene derivatives in cancer treatment. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Some thiophene derivatives have demonstrated anti-inflammatory activities by inhibiting key inflammatory pathways, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
A study evaluating various thiophene derivatives found that compounds with similar structures exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness at concentrations as low as 10 µg/mL for some derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiophene Derivative A | E. coli | 10 |
| Thiophene Derivative B | S. aureus | 15 |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies on human prostate cancer cell lines (PC-3) indicated that the compound induced significant cell death at concentrations above 20 µM. The mechanism was linked to the activation of apoptotic pathways, similar to other known thiophene derivatives .
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| PC-3 | 20 | 45 |
| PC-3 | 40 | 20 |
Anti-inflammatory Activity
Research has shown that thiophene derivatives can inhibit the NF-kB pathway, leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This property suggests potential therapeutic applications in managing chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives often correlates with their structural features. Key modifications in substituents can enhance or diminish their pharmacological effects:
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Chlorophenyl Substitution : Increases antibacterial potency.
- Methyl Groups : May improve selectivity towards cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains using methods such as the tube dilution method. Studies indicate that it possesses significant activity against pathogens, with electron-withdrawing groups enhancing its efficacy.
Anticancer Properties
The anticancer potential of this compound has been assessed through in vitro assays. Notably, the sulforhodamine B assay revealed that it exhibits cytotoxic effects on human lung cancer cell lines (A-549). The presence of the sulfamoyl group is believed to enhance its efficacy compared to traditional chemotherapeutics.
Antioxidant Activity
Thiophene derivatives have also been investigated for their antioxidant properties. The compound demonstrates significant radical scavenging activity, which is crucial in combating oxidative stress-related diseases. The antioxidant capacity is correlated with the presence of electron-donating groups within its structure.
Structure-Activity Relationship (SAR)
The biological activities of methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be understood through its structural features:
- Electron-withdrawing groups : These enhance antimicrobial and anticancer activities.
- Electron-donating groups : These improve antioxidant properties.
This relationship highlights the importance of molecular design in developing effective therapeutic agents.
Antimicrobial Evaluation
A study conducted on various thiophene compounds found that those with specific substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated a clear structure-activity relationship favoring compounds with electron-withdrawing substituents.
Cytotoxicity Assays
In vitro studies using the sulforhodamine B assay confirmed the cytotoxic effects of the compound on A-549 lung cancer cells. Comparative analysis with standard chemotherapeutic agents showed that this compound could serve as a potential alternative or adjunct therapy in cancer treatment.
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains |
| Anticancer | Sulforhodamine B assay | Cytotoxic effects on A-549 cell line |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group (–SO₂–NH–) and thiophene ring are susceptible to oxidation under strong oxidative conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Sulfamoyl oxidation | H₂O₂, H₂SO₄, or KMnO₄ in acidic media | Formation of sulfonic acid (–SO₃H) derivatives | Yields depend on reaction duration |
| Thiophene oxidation | Ozone or RuO₄ | Cleavage of thiophene to dicarboxylic acid derivatives | Theoretical pathway; limited data |
For example:
Hydrolysis Reactions
The ester and sulfamoyl groups undergo hydrolysis under aqueous conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester hydrolysis | NaOH (aqueous), reflux | Thiophene-2-carboxylic acid derivative |
| Sulfamoyl hydrolysis | HCl (concentrated), heat | Cleavage to sulfonic acid and amine intermediates |
Example reaction:
Nucleophilic Substitution
The sulfamoyl nitrogen and electrophilic positions on the aromatic rings participate in substitution reactions:
Structural analogs in patents demonstrate sulfamoyl substitution with amines or alcohols to form modified sulfonamides .
Reduction Reactions
Limited data suggest potential reductions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitro group reduction (if present) | H₂/Pd-C | Amine derivatives |
Thermal Decomposition
At elevated temperatures (>200°C), decomposition pathways include:
-
Decarboxylation : Loss of CO₂ from the ester group.
-
Sulfamoyl cleavage : Release of SO₂ and NH₃ fragments.
Cross-Coupling Reactions
The thiophene ring may engage in Suzuki or Ullmann couplings, though direct evidence is sparse. Theoretical examples include:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
Critical Analysis of Data Gaps
-
Experimental Yields : Specific yields for reactions are not reported in available literature .
-
Mechanistic Details : Limited studies on reaction kinetics or intermediates.
-
Biological Reactivity : No data on enzymatic interactions or metabolic pathways.
This compound’s versatility in synthetic chemistry is underscored by its multiple reactive sites, though further experimental validation is needed to optimize conditions and explore novel applications.
Comparison with Similar Compounds
Ethyl 3-[(3,4-Dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Structural Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Ethyl esters generally exhibit higher lipophilicity, which may influence membrane permeability and metabolic stability. Sulfamoyl Substituent: 3,4-Dimethoxyphenyl vs. 3,4-dichlorophenyl.
- Molecular Weight : 407.46 g/mol (Ethyl analog) vs. ~425.3 g/mol (estimated for target compound, assuming similar core structure). The higher molecular weight of the target compound may affect pharmacokinetic parameters .
Methyl 3-Amino-4-((4-Chlorophenyl)sulfonyl)-5-(Methylthio)thiophene-2-carboxylate
- Key Differences: Sulfonamide vs. Sulfonyl Group: The target compound features a sulfamoyl (-SO₂NH-) linkage, whereas this analog has a sulfonyl (-SO₂-) group. Additional Substituents: The amino and methylthio groups in the analog may introduce steric or electronic effects absent in the target compound.
- Functional Implications: The amino group could improve solubility, while the methylthio substituent might increase lipophilicity .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structural Contrasts :
- Core Structure : Sulfonylureas typically feature a triazine ring linked to a sulfonamide group, unlike the thiophene core of the target compound.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in thiophene derivatives unless explicitly designed for herbicidal activity.
- Functional Group Similarity : Both classes share sulfonamide/sulfamoyl groups, which are critical for binding in sulfonylurea herbicides .
Thiazole and Piperazine Derivatives (e.g., Compounds 10g and 10h from )
- Comparison Points :
- Heterocyclic Core : Thiazole vs. thiophene. Thiazoles often exhibit enhanced metabolic stability compared to thiophenes.
- Substituents : Ureido and trifluoromethoxy groups in 10g/10h vs. dichlorophenyl and methylphenyl in the target compound. These groups may confer distinct electronic and steric profiles.
- Synthetic Yields : Compounds 10g (87.0%) and 10h (88.7%) demonstrate high yields, suggesting efficient synthetic routes for related sulfonamide-thiazole hybrids .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
